5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Anticonvulsant Agent 3 is a pharmacological compound used primarily in the treatment of epileptic seizures. It belongs to a class of drugs known as anticonvulsants or antiepileptic drugs, which are designed to prevent or reduce the frequency and severity of seizures. These compounds work by stabilizing neuronal membranes and inhibiting the rapid firing of neurons that can lead to seizures.
Mechanism of Action
Target of Action
It is structurally similar to ataluren , a drug that targets nonsense mutations in genetic material
Mode of Action
Ataluren, a structurally similar compound, enables ribosomal readthrough of mrna containing premature stop codons . This allows cellular machinery to bypass these mutations, continue the translation process, and restore the production of a full-length, functional protein
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting multiple biochemical pathways .
Result of Action
If it acts similarly to ataluren, it may result in the production of full-length, functional proteins from genetic material containing nonsense mutations .
Biochemical Analysis
Biochemical Properties
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes interactions with any transporters or binding proteins, and any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticonvulsant Agent 3 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its pharmacological properties. Common synthetic routes include:
Amidation and Cyclization: This involves the reaction of an amine with a carboxylic acid derivative to form an amide, followed by cyclization to form the desired heterocyclic structure.
Reflux Conditions: Many steps in the synthesis require heating under reflux conditions to drive the reactions to completion.
Industrial Production Methods: Industrial production of Anticonvulsant Agent 3 often involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products of these reactions depend on the specific functional groups present on Anticonvulsant Agent 3 and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticonvulsant Agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Primarily used in the treatment of epilepsy and other seizure disorders.
Comparison with Similar Compounds
Carbamazepine: Another anticonvulsant that also targets sodium channels but has a different chemical structure.
Valproate: A broad-spectrum antiepileptic drug that works by increasing GABA levels and inhibiting sodium channels.
Benzodiazepines: Such as diazepam and lorazepam, which enhance GABAergic inhibition but have a different mechanism of action.
Uniqueness: Anticonvulsant Agent 3 is unique in its specific binding affinity and selectivity for certain ion channels, which may result in fewer side effects and better efficacy in certain patient populations . Its chemical structure also allows for modifications that can enhance its pharmacokinetic properties and reduce toxicity .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYYVXYSKVNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339177 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59565-51-4 | |
Record name | 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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